4-Methyl-5-{[4-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole
Overview
Description
4-Methyl-5-{[4-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a methyl group and a sulfinyl group attached to a trifluoromethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-{[4-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole typically involves the reaction of 4-(trifluoromethyl)phenylsulfinyl chloride with 4-methyl-1,2,3-thiadiazole under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-{[4-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methyl group on the thiadiazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro compounds.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
4-Methyl-5-{[4-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-5-{[4-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfinyl group can form reversible covalent bonds with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-{[4-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole: Similar structure but with a sulfonyl group instead of a sulfinyl group.
4-Methyl-5-{[4-(trifluoromethyl)phenyl]thio}-1,2,3-thiadiazole: Similar structure but with a thio group instead of a sulfinyl group.
Uniqueness
4-Methyl-5-{[4-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole is unique due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties compared to its sulfonyl and thio analogs. The sulfinyl group can undergo reversible oxidation and reduction, providing additional versatility in chemical reactions and potential biological activities.
Properties
IUPAC Name |
4-methyl-5-[4-(trifluoromethyl)phenyl]sulfinylthiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS2/c1-6-9(17-15-14-6)18(16)8-4-2-7(3-5-8)10(11,12)13/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQALKLIUWSDAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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